An In-depth Technical Guide to (S)-4-Benzyl-3-propionyloxazolidin-2-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to (S)-4-Benzyl-3-propionyloxazolidin-2-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Benzyl-3-propionyloxazolidin-2-one is a cornerstone chiral auxiliary in modern asymmetric synthesis. Its predictable stereochemical control and versatility have made it an invaluable tool in the construction of complex chiral molecules, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and insights into its role in drug discovery and development.
Core Chemical and Physical Properties
(S)-4-Benzyl-3-propionyloxazolidin-2-one is a white to off-white crystalline solid.[1] Its chirality, derived from (S)-phenylalaninol, is fundamental to its function in asymmetric synthesis. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference(s) |
| CAS Number | 101711-78-8 | [2][3] |
| Molecular Formula | C₁₃H₁₅NO₃ | [2][3] |
| Molecular Weight | 233.26 g/mol | [2][3] |
| Melting Point | 44-46 °C | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Optical Rotation | [α]²⁰/D +97° to +99° (c=1 in EtOH) | [1][3] |
| Solubility | Soluble in chloroform, ethanol, methanol, and other common organic solvents. |
Spectroscopic Data
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ (ppm): 7.40-7.20 (m, 5H, Ar-H), 4.75-4.65 (m, 1H, CH-N), 4.25-4.15 (m, 2H, O-CH₂), 3.35 (dd, 1H, Ph-CH₂), 3.00-2.90 (m, 2H, CO-CH₂), 2.80 (dd, 1H, Ph-CH₂), 1.20 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 174.1 (C=O, propionyl), 153.5 (C=O, oxazolidinone), 135.4 (Ar-C), 129.4 (Ar-CH), 128.9 (Ar-CH), 127.3 (Ar-CH), 66.2 (O-CH₂), 55.1 (CH-N), 37.8 (Ph-CH₂), 29.1 (CO-CH₂), 8.7 (CH₃) |
| IR (ATR) | ν (cm⁻¹): ~2980 (C-H), ~1780 (C=O, oxazolidinone), ~1695 (C=O, amide), ~1380, ~1210 |
| Mass Spectrometry | m/z: 233 (M⁺) |
Note: The NMR and IR data are based on typical values for N-acyloxazolidinones and may vary slightly between different sources and experimental conditions. A patent for the synthesis of (S)-4-benzyl-3-propionyl-2-oxazolidone mentions the availability of its nuclear magnetic spectrogram, though the data is not explicitly provided.[4] Deuterium-labeled versions of this compound are also available for use as internal standards in quantitative analysis by NMR, GC-MS, or LC-MS.[5]
Experimental Protocols
The following are detailed methodologies for the synthesis of (S)-4-Benzyl-3-propionyloxazolidin-2-one and its application in a diastereoselective aldol reaction.
Protocol 1: Synthesis of (S)-4-Benzyl-3-propionyloxazolidin-2-one
This synthesis involves a two-step process starting from the commercially available (S)-4-benzyl-2-oxazolidinone.
Step 1: Deprotonation of (S)-4-benzyl-2-oxazolidinone
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium salt.
Step 2: Acylation with Propionyl Chloride
-
To the solution from Step 1, add propionyl chloride (1.2 eq) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over approximately 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (S)-4-benzyl-3-propionyloxazolidin-2-one.
Protocol 2: Diastereoselective Aldol Reaction
This protocol demonstrates the use of (S)-4-benzyl-3-propionyloxazolidin-2-one as a chiral auxiliary in an Evans aldol reaction to produce a syn-aldol adduct with high diastereoselectivity.
-
Dissolve (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere and cool to 0 °C.
-
Add titanium tetrachloride (TiCl₄) (1.1 eq) dropwise, followed by the slow addition of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the titanium enolate.
-
Cool the reaction to -78 °C and add the desired aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to isolate the desired syn-aldol adduct.
-
The chiral auxiliary can be subsequently cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or transesterification with NaOMe/MeOH) to yield the chiral β-hydroxy carboxylic acid derivative and recover the auxiliary.
Applications in Research and Drug Development
(S)-4-Benzyl-3-propionyloxazolidin-2-one is a quintessential "Evans auxiliary," a class of chiral auxiliaries renowned for their high efficiency in inducing chirality in a wide range of chemical transformations.[6]
Asymmetric Synthesis
The primary application of this compound is as a chiral auxiliary in asymmetric synthesis.[3] The benzyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate derived from the N-propionyl group. This steric hindrance directs the approach of an electrophile to the opposite face, resulting in a high degree of stereocontrol. This principle is fundamental to its use in:
-
Asymmetric Aldol Reactions: As detailed in the protocol above, it is widely used to synthesize syn-aldol products with excellent diastereoselectivity.
-
Asymmetric Alkylation: The enolate can be alkylated with various electrophiles to produce α-substituted chiral carboxylic acid derivatives.
-
Asymmetric Michael Additions: It can be employed in conjugate additions to α,β-unsaturated carbonyl compounds.
The reliability and predictability of these reactions make (S)-4-benzyl-3-propionyloxazolidin-2-one a valuable tool for creating enantiomerically pure compounds, which is crucial in the production of fine chemicals and pharmaceuticals.[7]
Total Synthesis of Natural Products and APIs
The robustness of the chemistry involving (S)-4-benzyl-3-propionyloxazolidin-2-one has led to its extensive use in the total synthesis of complex, biologically active natural products and active pharmaceutical ingredients (APIs). A notable example is its application in the synthesis of (-)-epothilone A , a potent anticancer agent.[8] In this synthesis, an aldol reaction employing an oxazolidinone auxiliary was a key step in constructing a crucial chiral fragment of the molecule.[8][9] This highlights its importance in accessing stereochemically complex building blocks for drug development. Furthermore, it serves as a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[7]
References
- 1. (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | C13H15NO3 | CID 10966403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone 99 101711-78-8 [sigmaaldrich.com]
- 4. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 8. Total synthesis of (-)-epothilone A | Research@Leibniz University [fis.uni-hannover.de]
- 9. repo.bibliothek.uni-halle.de [repo.bibliothek.uni-halle.de]
